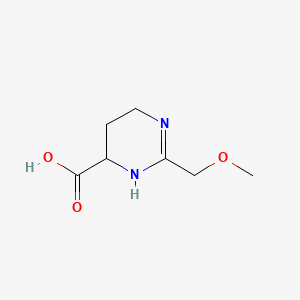![molecular formula C8H10O3 B13454665 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigid and compact structure, contributing to its stability and reactivity in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which is used to create the bicyclic structure. This reaction is often carried out under UV light, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-Methyl-3-oxobicyclo[21The use of continuous flow reactors is also explored to enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound, enhancing its reactivity.
Reduction: Reduction reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism by which 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with various molecular targets. The rigid structure of the compound allows it to fit into specific binding sites on enzymes and proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid: This compound shares a similar bicyclic structure but has different functional groups, leading to distinct chemical properties and reactivity.
Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid: Another related compound with two carboxylic acid groups, which can undergo different types of chemical reactions compared to 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical reactivity. Its rigid structure also contributes to its stability and makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C8H10O3 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-7-3-8(4-7,6(10)11)2-5(7)9/h2-4H2,1H3,(H,10,11) |
Clave InChI |
SBBMOVXBUQDLJZ-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane](/img/structure/B13454587.png)
![2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride](/img/structure/B13454593.png)

![N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B13454599.png)

![1-benzyl 1'-tert-butyl 4-ethyl 2',3',5,6-tetrahydro-1H,1'H,2H,6'H-[3,4'-bipyridine]-1,1',4-tricarboxylate](/img/structure/B13454607.png)
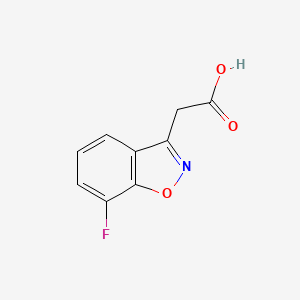
![tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate](/img/structure/B13454617.png)
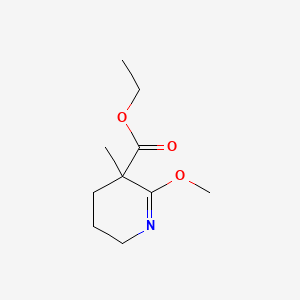
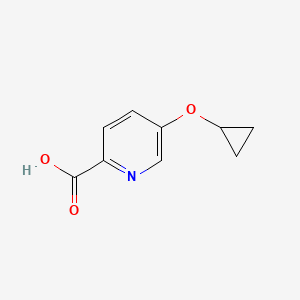
![6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13454638.png)
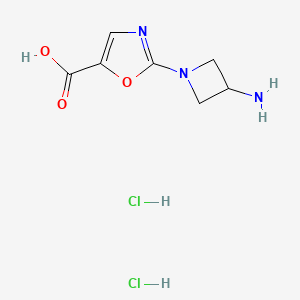
![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
